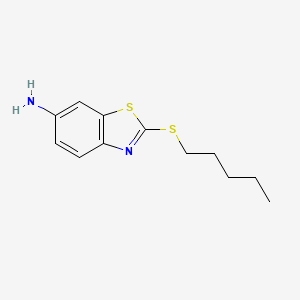

6-Amino-2-n-pentylthiobenzothiazole

Overview

Description

6-Amino-2-n-pentylthiobenzothiazole is a benzothiazole derivative known for its antifungal properties. It has shown efficacy against various fungal strains, including those from the genus Candida and Trichophyton . This compound is particularly noted for its ability to inhibit the growth of fungi by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-n-pentylthiobenzothiazole typically involves the alkenylation of the potassium salt of 6-amino-2-mercaptobenzothiazole with alkenyl bromides . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-n-pentylthiobenzothiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its thiol form.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Antifungal Activity

Mechanism of Action

The primary mechanism by which 6-amino-2-n-pentylthiobenzothiazole exerts its antifungal effects is through the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. Studies have demonstrated that this compound inhibits the growth of Saccharomyces cerevisiae and Candida albicans by disrupting ergosterol production, leading to the accumulation of sterol precursors like squalene and ergosta-5,7-dienol .

Efficacy Against Fungal Strains

- Trichophyton spp. : In vitro studies indicated that this compound effectively inhibited the growth of several Trichophyton strains at concentrations as low as 65 µg/ml. In vivo tests on guinea pigs showed that a 2.5% cream formulation significantly reduced dermatophytosis compared to standard treatments like clotrimazole .

- Candida spp. : The compound has shown synergistic effects when combined with other antifungals against Candida albicans, enhancing its efficacy . It was found to inhibit mycelial formation and germ tube development, indicating its potential as a treatment for candidiasis .

Case Studies

1. In Vitro Studies on Ergosterol Biosynthesis

A pivotal study demonstrated that treatment with this compound at a concentration of 40 µM reduced the specific growth rate of Saccharomyces cerevisiae cultures by 36%. This treatment resulted in significant inhibition of ergosterol biosynthesis without altering fatty acid composition, challenging previous assumptions about antifungal mechanisms .

2. Comparative Efficacy Trials

In comparative trials against established antifungals, this compound was shown to be effective at higher concentrations than ketoconazole, further establishing its potential as a robust antifungal agent .

Data Table: Comparative Efficacy of Antifungal Agents

| Antifungal Agent | Effective Concentration (µg/ml) | Target Organism | Study Reference |

|---|---|---|---|

| This compound | 65 | Trichophyton spp. | |

| Ketoconazole | 20-30 | Trichophyton spp. | |

| Clotrimazole | 100 | Candida albicans |

Potential Therapeutic Uses

Given its antifungal properties, this compound holds promise for therapeutic applications in treating fungal infections, particularly those caused by dermatophytes and yeasts. Its unique mechanism of action may also provide an alternative for patients who are resistant to conventional antifungals.

Mechanism of Action

The primary mechanism of action of 6-Amino-2-n-pentylthiobenzothiazole involves the inhibition of ergosterol biosynthesis in fungi . Ergosterol is a vital component of fungal cell membranes, and its inhibition leads to the accumulation of methylated sterol precursors such as ergosta-5,7-dienol and squalene . This disruption in sterol biosynthesis compromises the integrity of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

2-Mercaptobenzothiazole: Another benzothiazole derivative with antifungal properties but less effective than 6-Amino-2-n-pentylthiobenzothiazole.

Ketoconazole: A well-known antifungal agent that inhibits ergosterol biosynthesis but at different stages compared to this compound.

Uniqueness

This compound is unique due to its specific inhibition of sterol 4-demethylation in the ergosterol biosynthesis pathway . This specific target makes it a valuable compound for studying fungal cell membrane biosynthesis and developing new antifungal therapies.

Biological Activity

6-Amino-2-n-pentylthiobenzothiazole (APB) is a derivative of benzothiazole that has garnered attention for its diverse biological activities, particularly its antifungal properties. This compound has been studied extensively for its mechanism of action against various pathogens, including fungi and bacteria. The following sections provide a detailed overview of the biological activity of APB, supported by data tables and research findings.

Antifungal Activity

One of the primary biological activities of APB is its antifungal effect, particularly against Candida albicans and Saccharomyces cerevisiae. Research indicates that APB inhibits the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition leads to the accumulation of sterol precursors such as squalene and lanosterol, which disrupt normal fungal growth and viability.

The mechanism by which APB exerts its antifungal effects involves the inhibition of sterol 4-demethylation, a crucial step in ergosterol biosynthesis. Studies have shown that at a concentration of 40 μM, APB reduces the specific growth rate of S. cerevisiae by approximately 36% without altering fatty acid composition in membrane lipids . This finding is significant as it challenges previous assumptions regarding the compensatory mechanisms employed by fungi in response to ergosterol depletion.

Antimicrobial Activity

In addition to its antifungal properties, APB exhibits antimicrobial activity against various bacterial strains. It has been tested against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, demonstrating notable inhibitory effects.

Comparative Efficacy

The minimum inhibitory concentration (MIC) values for APB against these bacterial strains have been reported as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Bacillus subtilis | 75 |

These results indicate that APB is particularly effective against Staphylococcus aureus, which is crucial given the increasing resistance seen in many bacterial pathogens .

Case Studies

Several studies have explored the efficacy of APB in both in vitro and in vivo settings:

- In Vitro Studies : A study focusing on Candida albicans revealed that APB not only inhibited fungal growth but also reduced hyphal formation, which is essential for virulence . The compound was shown to cause significant morphological changes in fungal cells.

- In Vivo Efficacy : In animal models, APB demonstrated promising results against dermatophyte infections caused by Trichophyton species. The compound was effective in reducing infection severity and promoting recovery .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 6-Amino-2-n-pentylthiobenzothiazole (APB) and its derivatives?

- Methodological Answer : APB synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation of 2-aminobenzothiazole with pentylthiol groups under controlled conditions. For example, analogous benzothiazole derivatives are synthesized via microwave-assisted reactions to improve yield and purity . Optimization strategies include using catalysts (e.g., p-toluenesulfonic acid) or solvent systems (e.g., ethanol under reflux) to enhance reaction efficiency. Characterization involves HPLC for purity assessment (>95%), NMR for structural confirmation, and ESI-MS for molecular weight validation .

Q. How is APB characterized for initial biological activity screening?

- Methodological Answer : APB’s antifungal and enzyme inhibitory properties are evaluated using in vitro assays. For sterol methyl oxidase (SMO) inhibition, yeast ergosterol biosynthesis mutants (e.g., erg25) are complemented with plant SMOs to test APB’s inhibitory potency via gas chromatography analysis of sterol intermediates . Dose-response curves (IC₅₀ values) are generated using microplate readers, with comparisons to known inhibitors like terbinafine. Parallel cytotoxicity assays (e.g., MTT on mammalian cells) ensure selective targeting .

Q. What analytical techniques are critical for structural elucidation of APB analogs?

- Methodological Answer : X-ray crystallography resolves APB’s binding mode to target enzymes, as demonstrated for related benzothiazole-imidazole hybrids . FT-IR confirms functional groups (e.g., -NH₂ at 3350–3300 cm⁻¹), while ¹H/¹³C NMR identifies substituent positions (e.g., pentylthiol side chain at δ 2.85–3.10 ppm). High-resolution mass spectrometry (HRMS) validates molecular formulae, and HPLC ensures purity (>98%) for reproducible biological testing .

Advanced Research Questions

Q. How do structural modifications of APB affect its specificity for fungal vs. plant sterol methyl oxidases (SMOs)?

- Methodological Answer : APB’s 500-fold lower sensitivity in plant SMOs compared to fungal homologs highlights the need for subtype-specific inhibitors . Rational design involves molecular docking (e.g., AutoDock Vina) to compare APB’s interaction with fungal (e.g., Candida albicans) and plant (e.g., Arabidopsis) SMO active sites. Key residues (e.g., hydrophobic pockets accommodating the pentylthiol chain) are identified via mutagenesis studies. Substituting the thioether group with polar moieties (e.g., sulfoxide) improves plant SMO affinity .

Q. What experimental strategies resolve contradictions in APB’s inhibitory efficacy across species?

- Methodological Answer : Discrepancies in APB’s IC₅₀ values (e.g., 0.2 µM in fungi vs. 100 µM in plants) require cross-species enzyme kinetic studies. Radiolabeled substrates (e.g., ¹⁴C-mevalonate) track sterol intermediate accumulation in fungal/plant microsomes. Comparative transcriptomics identifies SMO isoform expression levels, while homology modeling explains structural divergences in substrate-binding domains. Validating results with CRISPR-edited SMO knockouts reduces off-target effects .

Q. How can APB’s metabolic stability be optimized for in vivo studies?

- Methodological Answer : APB’s pharmacokinetic limitations (e.g., rapid hepatic clearance) are addressed via prodrug strategies. Acetylation of the amino group enhances plasma stability, while PEGylation improves solubility. In vivo efficacy is tested in murine candidiasis models, with LC-MS/MS monitoring APB and metabolites in serum. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) prolongs half-life .

Q. What computational tools predict APB’s off-target interactions in eukaryotic systems?

- Methodological Answer : Pharmacophore mapping (e.g., Schrödinger’s Phase) identifies potential off-targets (e.g., human squalene epoxidase). Machine learning models (e.g., Random Forest classifiers) trained on benzothiazole toxicity data predict hepatotoxicity risks. In silico ADMET profiling (e.g., SwissADME) prioritizes analogs with favorable LogP (2.5–3.5) and low hERG inhibition liability .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on APB’s antifungal spectrum?

- Methodological Answer : Discrepancies in antifungal activity (e.g., efficacy against Aspergillus vs. weak activity against Cryptococcus) arise from strain-specific efflux pump expression. Standardized CLSI broth microdilution assays with clinical isolates are recommended. Efflux pump inhibitors (e.g., verapamil) are co-administered to assess resistance mechanisms. Genomic sequencing of resistant strains identifies mutations in SMO or ABC transporters .

Properties

IUPAC Name |

2-pentylsulfanyl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S2/c1-2-3-4-7-15-12-14-10-6-5-9(13)8-11(10)16-12/h5-6,8H,2-4,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMPLISLGNPRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=NC2=C(S1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90224415 | |

| Record name | 6-Amino-2-n-pentylthiobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73844-29-8 | |

| Record name | 6-Amino-2-n-pentylthiobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073844298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-2-n-pentylthiobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.